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Bis(benzoyloxy)copper hydrate

Cat. No.: B11963638
M. Wt: 325.80 g/mol
InChI Key: KCRRIPNWGYMGOR-UHFFFAOYSA-N
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Description

Overview of Copper(II) Coordination Chemistry with Carboxylate Ligands

The coordination chemistry of copper(II) with carboxylate ligands is a rich and extensively studied field, characterized by a remarkable diversity in structure and properties. researchgate.netmdpi.com Carboxylate ligands, which are the conjugate bases of carboxylic acids, are versatile because they can coordinate to metal centers in various modes, including monodentate, bidentate (chelating), and bridging fashions (syn-syn, anti-anti, or syn-anti). mdpi.comscispace.com This flexibility leads to the formation of mononuclear, binuclear, or polynuclear copper(II) complexes. researchgate.net

A predominant structural motif in copper(II) carboxylate chemistry is the binuclear "paddle-wheel" structure. researchgate.netnih.gov In this arrangement, two copper(II) ions are bridged by four carboxylate ligands. researchgate.net The two copper centers are often in close proximity, which can lead to significant magnetic and electronic interactions. researchgate.netcore.ac.uk The coordination sphere of each copper ion in the paddle-wheel dimer is typically completed by an axial ligand, which can be a solvent molecule like water or alcohol, or a nitrogen-donor ligand such as pyridine. researchgate.netnih.gov

Beyond the classic paddle-wheel dimers, copper(II) carboxylates can form a variety of other structures. Mononuclear complexes are also known, where the copper(II) ion is coordinated to carboxylate ligands that may not be bridging. core.ac.uk Furthermore, the use of linking ligands that can bridge the axial positions of the dinuclear units can lead to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. mdpi.com The specific structure adopted is influenced by several factors, including the steric and electronic properties of the carboxylate ligand, the nature of any additional co-ligands, the reaction solvent, and the counterions present. iucr.orgmdpi.com

Significance of Hydrated Metal Complexes in Chemical Research

Hydrated metal complexes, where water molecules are directly coordinated to the metal center or are present in the crystal lattice, are of fundamental importance in chemical research. The knowledge of the structure and behavior of these complexes is crucial for understanding their physicochemical properties and reactivity. slu.se The presence of water molecules can significantly influence the coordination geometry, stability, and ultimately the function of the metal complex. slu.senumberanalytics.com

One of the key phenomena associated with water in coordination compounds is hydrate (B1144303) isomerism, where isomers differ in the location of water molecules—either in the coordination sphere or as lattice water. This isomerism affects the complex's properties and reactivity, which is essential for designing materials with specific applications in areas like catalysis and materials science. numberanalytics.com The structures of hydrated metal ions are well-studied in the solid state, but their behavior in solution can be different, making it an important area of investigation. slu.semdpi.com

Water molecules in a coordination sphere are not merely passive occupants; they can participate in hydrogen bonding, forming extended networks that stabilize the crystal structure. researchgate.netjps.jp They can also serve as reactive sites or be displaced by other ligands, a fundamental step in many catalytic processes. numberanalytics.com Understanding the role of hydration is therefore essential for predicting metal speciation in various systems, from biological environments to industrial processes. slu.se

Historical and Contemporary Research Context of Copper(II) Benzoate-Related Systems

Research into copper(II) benzoate (B1203000) and its related systems has a long history, with early studies focusing on their synthesis and fundamental magnetic properties. core.ac.ukacs.orgucr.ac.cr One of the most studied hydrated forms is copper(II) benzoate trihydrate, Cu(C₆H₅COO)₂·3H₂O. jps.jpjps.jp Early crystallographic work in the 1960s revealed its monoclinic crystal structure, showing a deformed octahedral coordination around the copper atom, consisting of four water molecules and two oxygen atoms from benzoate groups. jps.jpjps.jp This early work established that, unlike the anhydrous copper(II) acetate (B1210297) which features a paddle-wheel structure, the trihydrate of copper benzoate exists as a monomeric, aquated complex. jps.jpwikipedia.org

Contemporary research has expanded significantly, exploring the structural versatility and potential applications of copper(II) benzoate systems. A key focus has been the synthesis of coordination polymers using copper(II) benzoate as a building block. For instance, using linking ligands like pyrazine, researchers have constructed porous frameworks based on copper(II) benzoate paddle-wheel units. mdpi.comrsc.org These materials exhibit interesting properties, such as selective gas adsorption, highlighting their potential in materials science. mdpi.comrsc.org

Modern studies also systematically investigate how different ancillary ligands, such as various alcohols or nitrogen-based ligands, influence the final structure and properties of copper(II) benzoate complexes. researchgate.netmdpi.com Research has also delved into the reactivity of these complexes, for example, their role and mechanism in oxidative decarboxylation reactions. rsc.org This ongoing research continues to uncover new structures and functionalities, driven by interests in magnetism, catalysis, and advanced materials. researchgate.netresearchgate.net

Academic Research Avenues for Bis(benzoyloxy)copper (B13826405) hydrate

Bis(benzoyloxy)copper hydrate, also known as copper(II) benzoate hydrate, serves as a valuable precursor and model system in several academic research avenues. Its primary utility lies in the synthesis of more complex coordination compounds and materials.

Key Research Directions:

Precursor in Synthesis: The hydrated complex is a convenient starting material for synthesizing anhydrous copper(II) benzoate and its derivatives. core.ac.uk It is also used to prepare mixed-ligand complexes by reacting it with various nitrogen-donor ligands like bipyridine or phenanthroline, leading to new compounds with potentially interesting structural and electronic properties. iucr.orgnih.gov

Formation of Porous Coordination Polymers: A significant area of research involves using the paddle-wheel dimer, often formed from the hydrate, as a secondary building unit to construct metal-organic frameworks (MOFs) or coordination polymers. By introducing linker ligands such as pyrazine, researchers have created porous materials capable of selective gas inclusion, demonstrating potential for gas storage and separation technologies. rsc.org

Crystal Engineering Studies: The compound and its derivatives are subjects of crystal engineering studies. Researchers systematically investigate how changing reaction conditions or introducing different co-ligands (e.g., linear alcohols) affects the resulting crystal structure, leading to either dimeric paddle-wheel complexes or monomeric species. researchgate.net These studies provide fundamental insights into the principles of molecular self-assembly and hydrogen bonding interactions. researchgate.net

Investigation of Reaction Mechanisms: Copper(II) benzoate complexes are studied to elucidate mechanisms of chemical reactions, such as oxidative decarboxylative coupling. rsc.org Isolating and characterizing intermediates in these reactions helps to understand the role of the copper center and its oxidation state throughout the catalytic cycle. rsc.org

Compound Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14CuO5 B11963638 Bis(benzoyloxy)copper hydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14CuO5

Molecular Weight

325.80 g/mol

IUPAC Name

benzoic acid;copper;hydrate

InChI

InChI=1S/2C7H6O2.Cu.H2O/c2*8-7(9)6-4-2-1-3-5-6;;/h2*1-5H,(H,8,9);;1H2

InChI Key

KCRRIPNWGYMGOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.O.[Cu]

Origin of Product

United States

Synthetic Methodologies for Bis Benzoyloxy Copper Hydrate and Analogues

Established Reaction Pathways for Copper(II) Carboxylate Complex Formation

The formation of copper(II) carboxylate complexes, including bis(benzoyloxy)copper (B13826405) hydrate (B1144303), can be achieved through several well-established reaction pathways. These methods are foundational and often serve as the basis for more specialized synthetic protocols.

Common synthetic routes include:

Reaction of a Copper(II) Salt with a Carboxylic Acid: This is one of the most direct methods, where a copper(II) salt, such as copper(II) acetate (B1210297), is reacted with the desired carboxylic acid. For instance, reacting copper(II) acetate with benzoic acid in an ethanol-water solution is a viable route. This method is particularly effective when the carboxylic acid is soluble in ethanol (B145695) but not in water. bu.edu.eg

Metathesis Reaction: This pathway involves the reaction of a soluble copper(II) salt, like copper(II) sulfate (B86663) or copper(II) chloride, with the sodium salt of the carboxylic acid (e.g., sodium benzoate) in an aqueous solution. bu.edu.egscispace.com The desired copper carboxylate often precipitates from the solution. This method is most suitable when the target copper carboxylate is relatively insoluble in water. bu.edu.eg

Reaction with Basic Copper(II) Carbonate: The reaction of basic copper(II) carbonate (Cu₂CO₃(OH)₂) with a carboxylic acid provides another pathway, yielding the copper carboxylate, water, and carbon dioxide. bu.edu.eg

These reactions typically result in the formation of dimeric "paddle-wheel" structures, where four carboxylate ligands bridge two copper atoms. bu.edu.egnih.gov Depending on the reaction conditions and the specific carboxylate used, the axial positions of the copper centers can be occupied by solvent molecules, such as water, leading to the formation of hydrates. bu.edu.egresearchgate.net

Table 1: Comparison of Common Synthetic Pathways for Copper(II) Carboxylates

Method Reactants Typical Solvent Advantages
Acid Displacement Copper(II) acetate + Carboxylic acid Ethanol/Water Good for water-insoluble acids
Metathesis Copper(II) sulfate/chloride + Sodium carboxylate Water Good for water-insoluble products

Ligand Precursor Synthesis and Structural Modifications

The properties of copper carboxylate complexes are heavily influenced by the structure of the carboxylate ligand. The synthesis and modification of these ligand precursors are, therefore, crucial aspects of designing complexes with specific characteristics. For bis(benzoyloxy)copper hydrate, the primary ligand precursor is benzoic acid.

Synthesis of benzoic acid and its derivatives can be achieved through various organic chemistry reactions. Modifications to the benzoyl group, such as the introduction of substituents on the phenyl ring, can alter the electronic and steric properties of the ligand. For example, the synthesis of 3-benzyloxy-2-pyridinone functional linkers demonstrates how N-alkylation can provide access to a variety of functional groups. nih.gov Similarly, azo-azomethine ligands have been synthesized from precursors like 2-hydroxy-5-[(4-nitrophenyl) diazenyl] benzaldehyde (B42025) and 4-benzyloxyanilinehydrochloride. researchgate.net

The synthesis of bis-(benzoyloxy)hydroxamic acids and bis-(benzoyloxy)-1,2-disubstituted-1,2-diamines has been achieved through the direct N-O bond formation via the oxidation of amines with benzoyl peroxide. rsc.org This highlights a method for creating more complex ligands where the benzoyloxy group is a key component. Furthermore, bifunctional precursors, such as those of the bipyridine ether type, can be synthesized and used as noncyclic coordinating ligands. mdpi.com

Structural modifications to the ligand can impact:

Coordination Mode: Carboxylic acids can coordinate to metal centers in various ways (monodentate, bidentate chelating, bidentate bridging), influencing the final structure of the complex, which can range from mononuclear to polynuclear arrangements. nih.govresearchgate.net

Solubility: The introduction of different functional groups can modify the solubility of both the ligand and the final copper complex in various solvents.

Electronic Properties: Electron-donating or electron-withdrawing groups on the aromatic ring of benzoic acid can tune the electronic properties of the copper center.

Solvothermal and Ambient Condition Synthesis Protocols

Beyond traditional solution-based methods, solvothermal and ambient condition syntheses offer alternative routes to copper(II) carboxylate complexes, often yielding materials with unique properties or crystalline forms.

Solvothermal Synthesis: This method involves conducting the synthesis in a closed vessel (e.g., a Teflon-lined stainless steel autoclave) using a solvent at temperatures above its boiling point. The increased pressure and temperature can facilitate the dissolution of reactants and promote the crystallization of the product. Solvothermal synthesis has been successfully used to prepare various copper complexes, including those involving in situ reactions like decarboxylation. researchgate.netnih.gov For example, an organoclay/copper-based metal-organic framework (MOF) composite, Cu-BTC (copper(II) benzene-1,3,5-tricarboxylate), was synthesized using a solvothermal method. rsc.org Another example is the preparation of bis{N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanimidamidato}copper(II) by heating the reactants in an acetonitrile (B52724) solution at 160°C for 16 hours. nih.gov

Ambient Condition Synthesis: Developing synthetic protocols that operate at room temperature and pressure ("ambient conditions") is a significant goal in green chemistry. Copper-catalyzed transformations of CO₂ to carboxylic acids have been achieved under ambient conditions, demonstrating the feasibility of forming carboxylate-containing molecules without harsh reaction parameters. pnas.org The electrochemical synthesis of Cu(II) oleate (B1233923) has also been optimized to proceed at room temperature (~27°C), offering a cost-effective and mild route to copper carboxylates. analis.com.my The key advantage of these mild reaction systems is their tolerance toward a wide range of substrates. pnas.org

Table 2: Comparison of Synthesis Protocols

Protocol Conditions Key Features Typical Products
Solvothermal High temperature, high pressure, closed system Can produce highly crystalline materials, allows for in situ reactions MOFs, coordination polymers researchgate.netrsc.org

Strategies for Controlled Hydration and Stoichiometry

The degree of hydration and the precise stoichiometry of the final product are critical parameters that can significantly affect the physical and chemical properties of copper(II) carboxylate complexes.

Controlled Hydration: The number of water molecules coordinated to the copper center or included in the crystal lattice is influenced by the synthesis conditions, particularly the solvent system and crystallization method. The hydration of the Cu(II) ion is a complex phenomenon, with studies suggesting that five-coordinate square-pyramidal and six-coordinate geometries can coexist in aqueous solution, with a small energetic difference between them. acs.orgresearchgate.net The coordination number can range from four to six. acs.orgresearchgate.net

Strategies to control hydration include:

Solvent Choice: The presence of water in the reaction mixture is the primary factor. Using anhydrous solvents can prevent hydration, while reactions in aqueous or mixed aqueous/organic solvents are likely to produce hydrated species. bu.edu.eg

Crystallization Conditions: The rate of crystallization and the ambient humidity during crystallization can influence the incorporation of water molecules into the crystal structure.

Temperature: Thermal gravimetric analysis can be used to determine the number of water molecules, as they are typically lost upon heating. bu.edu.eg

Stoichiometry Control: Achieving the correct stoichiometry, for example, the 1:2 metal-to-ligand ratio in bis(benzoyloxy)copper, depends on controlling the molar ratios of the reactants. bu.edu.eg The basicity of the carboxylate ligand can also play a role in the self-assembly process, determining the deprotonation of water and other ligands, which in turn controls the final structure and stoichiometry of the complex. acs.org Using stoichiometric amounts of a copper salt and the carboxylic acid or its salt is a common practice to ensure the desired product formation. bu.edu.eg

Influence of Reaction Parameters on Product Yield and Purity

The success of any synthetic procedure is ultimately measured by the yield and purity of the obtained product. For this compound and its analogues, several reaction parameters must be carefully optimized.

Temperature: Temperature can affect both reaction kinetics and product stability. In some syntheses, elevated temperatures can lead to the decomposition of the desired product or the formation of by-products. For instance, in the carboxylation of terminal alkynes, raising the temperature from 25°C to 60°C caused the product yield to drop from 90% to 42%. pnas.org

Solvent: The choice of solvent is crucial as it affects the solubility of reactants and products, and can also participate in the reaction by coordinating to the metal center. The synthesis of Cu₂(ben)₄·2THF, for example, uses THF as a solvent, which also acts as a ligand. scispace.com

pH/Additives: The pH of the reaction medium can influence the protonation state of the carboxylic acid and the stability of the copper complex. Additives, such as bases (e.g., K₂CO₃, Cs₂CO₃) or electrolytes (e.g., CH₃COONH₄), are often used to facilitate the reaction, deprotonate the acid, or improve conductivity in electrochemical syntheses. pnas.organalis.com.my

Reaction Time: The duration of the reaction is a key parameter to optimize. Insufficient time may lead to incomplete reaction, while excessively long times can result in decomposition or the formation of side products and increased energy consumption. analis.com.my

Concentration: The concentration of reactants can influence reaction rates and the nature of the product. In electrochemical synthesis, for example, the concentration of the supporting electrolyte was optimized to ensure complete reaction without wasting metal species. analis.com.my

Yields for copper carboxylate syntheses can vary considerably, typically ranging from 30% to 80%, depending on the specific compound and the method employed. bu.edu.eg

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Copper(II) acetate
Benzoic acid
Copper(II) sulfate
Copper(II) chloride
Sodium benzoate (B1203000)
Basic copper(II) carbonate
3-benzyloxy-2-pyridinone
2-hydroxy-5-[(4-nitrophenyl) diazenyl] benzaldehyde
4-benzyloxyanilinehydrochloride
Bis-(benzoyloxy)hydroxamic acids
Bis-(benzoyloxy)-1,2-disubstituted-1,2-diamines
Benzoyl peroxide
Cu(II) oleate
Copper(II) benzene-1,3,5-tricarboxylate (B1238097) (Cu-BTC)
Bis{N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanimidamidato}copper(II)

Advanced Structural Elucidation of Bis Benzoyloxy Copper Hydrate

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) offers an unambiguous determination of the molecular structure of a compound. Analysis of a hydrated form, specifically cupric benzoate (B1203000) trihydrate, has provided detailed structural information. jst.go.jp

Crystallographic analysis of cupric benzoate trihydrate reveals that it crystallizes in the monoclinic system. jst.go.jp The specific space group was determined to be I2/c, with four formula units (Z=4) contained within the unit cell. jst.go.jp The determined unit cell dimensions are detailed in the table below.

Table 1: Crystallographic Data for Cupric Benzoate Trihydrate

Parameter Value
Crystal System Monoclinic
Space Group I2/c
a 6.98 Å
b 34.12 Å
c 6.30 Å
β ~90°
Z 4

Source: jst.go.jp

The single-crystal structure shows that each copper(II) ion is situated at the center of a deformed octahedron. jst.go.jp This coordination geometry is comprised of six oxygen atoms. Four of these are from water molecules, and the remaining two are from the carboxyl groups of the benzoate ligands. jst.go.jp In many copper(II) carboxylate complexes, the copper atom is coordinated by four carboxylate oxygen atoms in a basal plane, often with an apical ligand, leading to a distorted square pyramidal or octahedral geometry. nih.govmdpi.com The Cu-O bond distances in such arrangements typically range from 1.94 to 1.98 Å for the basal plane. nih.govnih.gov

The structure of cupric benzoate trihydrate features two distinct types of benzoate groups. jst.go.jp The first type, Benzoate Group I, has carboxyl oxygen atoms that are in direct contact with the copper atoms, forming the primary coordination sphere. jst.go.jp The second type, Benzoate Group II, is coordinated to the copper atoms indirectly through the hydrate (B1144303) water molecules. jst.go.jp In related copper benzoate structures, the carboxylate group is often not coplanar with the phenyl ring. mdpi.com

The hydrate water molecules play a crucial role in the structure of cupric benzoate trihydrate. Four water molecules are directly coordinated to each copper atom, forming the majority of the deformed octahedral environment. jst.go.jp These coordinated water molecules are also involved in linking the individual octahedra. The octahedra are connected by sharing two water molecules, which creates a continuous column extending parallel to the c-axis of the crystal. jst.go.jp In other hydrated copper complexes, water molecules can also form hydrogen bonds with the unbound carboxylate oxygen atoms, further stabilizing the crystal lattice. nih.gov

The arrangement of the copper-centered octahedra defines the larger crystal lattice. The columns formed by the linked octahedra are a key structural feature. jst.go.jp Within these columns, the copper atoms are aligned linearly with a specific interval between them, suggesting potential for magnetic interactions. jst.go.jp

Table 2: Key Interatomic Distance in Cupric Benzoate Trihydrate

Atoms Distance Description
Cu-Cu 3.15 Å Interval between copper atoms within the columnar structure

Source: jst.go.jp

Powder X-ray Diffraction Studies

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of polycrystalline materials. units.it While single-crystal XRD provides the precise structure of one crystal, PXRD is used to confirm the phase identity and purity of a bulk sample. units.itscholarsresearchlibrary.com The powder pattern of a substance acts as a unique fingerprint, and it is highly unlikely for two different compounds to produce identical patterns. units.it

For bis(benzoyloxy)copper (B13826405) hydrate, a PXRD analysis would be performed on a microcrystalline powder sample. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), can be compared to a theoretical pattern calculated from the single-crystal X-ray diffraction data. A match between the experimental and calculated patterns confirms that the bulk material consists of the same crystalline phase identified in the single-crystal analysis. PXRD is also instrumental in studying phase transitions, such as those induced by heating, which may lead to the dehydration of the hydrate to form either a crystalline anhydrous phase or an amorphous solid. units.it

Variable-Temperature Powder X-ray Diffraction (VT-PXRD) for Hydration State Changes

Variable-temperature powder X-ray diffraction (VT-PXRD) is a powerful technique for studying the structural changes of crystalline materials as a function of temperature. For hydrated compounds like bis(benzoyloxy)copper hydrate, VT-PXRD is particularly insightful for monitoring dehydration processes and identifying the formation of different hydrate phases or the anhydrous form.

In a typical VT-PXRD experiment, a powdered sample of this compound is heated in a controlled environment, and PXRD patterns are collected at regular temperature intervals. The resulting series of diffraction patterns reveals temperature-induced changes in the crystal structure. The loss of water of crystallization is a common thermal event for hydrated salts. rsc.orgbyjus.com For instance, the thermal decomposition of copper(II) acetate (B1210297) monohydrate involves a dehydration step at temperatures below 168°C. researchgate.net Similarly, copper(II) sulfate (B86663) pentahydrate undergoes a stepwise dehydration, losing water molecules at specific temperatures to form trihydrate, monohydrate, and finally the anhydrous salt. youtube.com

As this compound is heated, the loss of water molecules would cause a significant rearrangement of the crystal lattice. This transformation would be observed in the VT-PXRD data as an abrupt change in the diffraction pattern. The original set of peaks corresponding to the initial hydrated phase would decrease in intensity and eventually disappear, while a new set of peaks corresponding to a less hydrated or anhydrous phase would emerge and grow.

By analyzing the diffraction patterns at each temperature, it is possible to determine the transition temperatures for each dehydration step and to identify the crystal structures of the resulting phases. This information is crucial for understanding the thermal stability of the hydrate and for establishing the conditions under which different hydration states exist.

Table 2: Hypothetical VT-PXRD Data Illustrating Dehydration of a Hydrated Copper Benzoate This table presents a hypothetical scenario to illustrate the expected changes in PXRD patterns during a VT-PXRD experiment on a hydrated copper carboxylate, leading to the identification of phase transitions.

Temperature (°C)Observed Crystalline PhaseKey 2θ Peaks (degrees)Structural Observation
25Hydrated Phase A10.5, 12.8, 15.2Initial stable hydrated structure.
80Hydrated Phase A10.5, 12.8, 15.2Structure remains stable.
110Phase TransitionMixed peaks of A and BOnset of dehydration, coexistence of two phases.
140Anhydrous Phase B11.2, 14.5, 18.9Complete conversion to the anhydrous form.
Interactive Data Table: This table illustrates the principle of using VT-PXRD to monitor changes in the crystalline phase with temperature.

The combination of phase purity analysis by standard PXRD and the dynamic structural information provided by VT-PXRD offers a comprehensive understanding of the solid-state chemistry of this compound.

Spectroscopic Characterization of Bis Benzoyloxy Copper Hydrate

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for probing the bonding and structure of coordination compounds. Infrared and Raman spectroscopy provide complementary information on the vibrational modes of the molecule.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to transitions between vibrational energy levels. The FTIR spectrum of copper(II) benzoate (B1203000) complexes provides valuable information on the coordination of the carboxylate group. The key spectral regions of interest are those containing the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group. The separation between these two frequencies (Δν = νₐₛ - νₛ) is a critical diagnostic parameter for determining the coordination mode of the carboxylate ligand.

For a related complex, diaquatetrakis(μ-benzoato-O,O')dicopper(II), the FTIR spectrum exhibits characteristic bands associated with the benzoate ligand and the coordinated water molecules. A representative set of observed FTIR bands for a copper(II) benzoate tetrahydrofuran (B95107) complex, which serves as a useful comparison, is presented below. scispace.com

Interactive Table: FTIR Spectral Data for a Copper(II) Benzoate THF Complex scispace.com Click on the column headers to sort the data.

Wavenumber (cm⁻¹)IntensityTentative Assignment
2968WeakC-H stretching (aliphatic)
2889WeakC-H stretching (aliphatic)
1679WeakC=O stretching
1625MediumAsymmetric COO⁻ stretching (νₐₛ)
1571MediumC=C stretching (aromatic)
1492WeakC=C stretching (aromatic)
1403StrongSymmetric COO⁻ stretching (νₛ)
1281WeakC-H in-plane bending
1176WeakC-H in-plane bending
1039MediumC-O stretching (THF)
1025MediumC-H in-plane bending
937WeakC-H out-of-plane bending
915WeakC-H out-of-plane bending
841WeakC-H out-of-plane bending
725StrongC-H out-of-plane bending
711StrongC-H out-of-plane bending

Data obtained from a Cu₂(ben)₄·2THF complex, where ben = C₆H₅CO₂⁻ and THF = tetrahydrofuran.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary vibrational information to FTIR. While strong infrared absorptions are associated with large changes in the dipole moment, strong Raman signals arise from vibrations that cause a significant change in polarizability.

In the study of copper benzoate complexes, Raman spectroscopy can be particularly useful for identifying metal-ligand vibrations and certain ligand modes that may be weak or inactive in the infrared spectrum. For instance, a Raman spectrum of a polymeric copper(II) benzoate complex revealed a strong band at 850 cm⁻¹, which was assigned to the O-O stretching vibration of a coordinated peroxide moiety, a feature that appeared only as a weak signal in the corresponding IR spectrum. scispace.com

Interactive Table: Raman Spectral Data for a Polymeric Copper(II) Benzoate Complex scispace.com Click on the column headers to sort the data.

Wavenumber (cm⁻¹)IntensityTentative Assignment
850Strongν(O-O)

Data obtained from a [Cu₂(ben)₄·2THF–(η¹–O₂)]∞ complex. scispace.com

A detailed assignment of the vibrational modes in bis(benzoyloxy)copper (B13826405) hydrate (B1144303) involves distinguishing between vibrations originating from the benzoate ligand, the copper-oxygen (metal-ligand) bonds, and the water molecules of hydration.

Ligand Vibrations : The benzoate ligand exhibits a number of characteristic vibrations. These include aromatic C-H stretching modes (typically >3000 cm⁻¹), C=C stretching modes of the aromatic ring (around 1600-1450 cm⁻¹), and various in-plane and out-of-plane C-H bending modes. The most significant ligand vibrations for structural elucidation are the asymmetric (νₐₛ(COO)) and symmetric (νₛ(COO)) stretching modes of the carboxylate group, which are sensitive to the coordination environment. In many copper(II) carboxylates, these appear around 1625 cm⁻¹ and 1400 cm⁻¹, respectively. scispace.com

Metal-Ligand Vibrations : The vibrations associated with the copper-oxygen bonds (ν(Cu-O)) are typically found in the far-infrared region of the spectrum, generally below 600 cm⁻¹. These bands provide direct information about the coordination of the carboxylate oxygen atoms and water molecules to the copper center. The presence of bands in the 400-500 cm⁻¹ range is often indicative of Cu-O bond formation.

Water Vibrations : The presence of water of hydration gives rise to distinct vibrational bands. A broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibrations (ν(O-H)) of water molecules, with the broadening indicative of hydrogen bonding. The H-O-H bending (scissoring) mode (δ(H₂O)) typically appears around 1600-1650 cm⁻¹. Other weaker bands corresponding to rocking or wagging modes of coordinated water may be observed at lower frequencies.

Interactive Table: General Assignment of Vibrational Modes for Hydrated Metal Benzoates Click on the column headers to sort the data.

Frequency Range (cm⁻¹)Vibrational ModeOrigin
3600 - 3200ν(O-H)Water of hydration
> 3000ν(C-H)Aromatic ligand
~ 1650δ(H-O-H)Water of hydration
1630 - 1580νₐₛ(COO)Carboxylate ligand
1600 - 1450ν(C=C)Aromatic ligand
1420 - 1380νₛ(COO)Carboxylate ligand
< 600ν(Cu-O)Metal-Ligand bond

Terahertz time-domain spectroscopy (THz-TDS) is a technique that probes the far-infrared region of the electromagnetic spectrum (typically 0.1-10 THz, or ~3-333 cm⁻¹). This region is particularly sensitive to low-frequency molecular motions, such as lattice vibrations (phonons) and intermolecular interactions like hydrogen bonding. nih.gov For a hydrated crystalline solid like bis(benzoyloxy)copper hydrate, THz-TDS could provide direct insights into the collective vibrational modes of the crystal lattice and the strength and dynamics of the hydrogen-bonding network involving the water molecules. However, specific THz-TDS studies on this compound have not been reported in the available literature.

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. For transition metal complexes like this compound, the UV-Vis spectrum is typically characterized by two main types of transitions: d-d transitions and charge-transfer bands.

d-d Transitions : In copper(II) complexes, which have a d⁹ electronic configuration, the five d-orbitals are no longer degenerate in energy due to the ligand field. Electronic transitions between these split d-orbitals are known as d-d transitions. These transitions are typically weak in intensity and appear as a broad band in the visible or near-infrared (NIR) region of the spectrum. For many octahedral or distorted octahedral Cu(II) complexes, this broad band is observed in the 600-800 nm range. mdpi.combch.ro The position and shape of this band are sensitive to the geometry and nature of the ligands surrounding the copper ion.

Charge-Transfer Bands : Ligand-to-metal charge transfer (LMCT) bands are also common in the spectra of copper(II) complexes. These transitions involve the promotion of an electron from a ligand-based molecular orbital to a metal-based molecular orbital. LMCT bands are generally much more intense than d-d bands and typically occur in the ultraviolet (UV) region of the spectrum. semanticscholar.org

A study on a related copper(II) benzoate complex in a tetrahydrofuran (THF) solution reported a broad absorption maximum (λₘₐₓ) in the visible region, consistent with d-d transitions. scispace.com

Interactive Table: UV-Vis Spectral Data for a Copper(II) Benzoate Complex in THF scispace.com Click on the column headers to sort the data.

Wavelength (λₘₐₓ)Molar Absorptivity (ε)SolventAssignment
685 nm201 L mol⁻¹ cm⁻¹THFd-d transition

Analysis of Ligand-Centered Electronic Transitions

Ligand-centered (LC) transitions are typically observed in the ultraviolet (UV) region of the electronic spectrum and correspond to π → π* transitions within the aromatic rings of the benzoate ligands. In a study of a related dinuclear copper(II) complex with 4-aminobenzoate (B8803810) ligands, these high-intensity bands were observed in the UV region. researchgate.net For this compound, similar transitions originating from the phenyl groups of the benzoate ligands are expected.

Characterization of Metal-to-Ligand and Ligand-to-Metal Charge Transfer Bands

Charge transfer (CT) transitions involve the movement of an electron between a metal-centered orbital and a ligand-centered orbital. These transitions are typically much more intense than d-d transitions. rsc.org

In copper(II) carboxylate systems, ligand-to-metal charge transfer (LMCT) bands are prominent. These involve the excitation of an electron from a non-bonding oxygen orbital of the carboxylate group to a vacant d-orbital on the copper(II) ion. For a dinuclear copper(II) trimethoxybenzoate complex, which serves as a reasonable model, LMCT bands were identified in the UV region at approximately 246 nm and 286 nm. mdpi.com A distinctive shoulder at around 360 nm in the same complex was also assigned as a CT band characteristic of copper acetate-type dinuclear structures. mdpi.com It is anticipated that this compound would exhibit analogous LMCT bands in its electronic spectrum.

Photochemical studies on copper(II)-carboxylate complexes have shown that irradiation can induce an inner-sphere electron transfer from a carboxylate ligand to the copper(II) center, consistent with a LMCT process. This results in the formation of a carboxyl radical and a copper(I) species. chemrxiv.org

Interpretation of d-d Transitions and Correlation with Copper(II) Stereochemistry

The transitions between the d-orbitals of the copper(II) ion, known as d-d or ligand field transitions, typically appear as a broad, lower intensity band in the visible or near-infrared (NIR) region of the spectrum. The position and shape of this band are highly sensitive to the coordination geometry and stereochemistry of the Cu(II) center.

For a typical elongated octahedral or square pyramidal geometry, a single broad band is often observed. researchgate.net In the case of the dinuclear copper(II) trimethoxybenzoate complex, a broad band assigned to d-d transitions was centered around 706 nm. mdpi.com Another related µ-aqua-bridged copper(II) trimethoxybenzoate complex with an elongated octahedral geometry showed a similar broad band at 750 nm. mdpi.com A dinuclear copper(II) complex with 4-aminobenzoate displayed its d-d band at 676 nm. researchgate.net These values provide a representative range for the expected d-d transitions in this compound.

The energy of the d-d transition is a direct measure of the ligand field splitting energy. The broad nature of the band in Cu(II) complexes is often due to the Jahn-Teller effect, which removes the degeneracy of the e_g orbitals in an octahedral field, and the presence of multiple, closely spaced transitions. researchgate.net

Table 1: Representative Electronic Transition Data for Related Copper(II) Benzoate Complexes

ComplexTransition TypeWavelength (λ_max, nm)Reference
[Cu₂(2,3,4-tmbz)₄(H₂O)₂]·H₂OLMCT246, 286 mdpi.com
CT Shoulder~360 mdpi.com
d-d706 mdpi.com
[Cu(2,4,6-tmbz)₂(µ-H₂O)₂(H₂O)₂]n·nH₂Od-d750 mdpi.com
Cu₂(phen)₂(4-aminobenzoate)₂(H₂O)₂₂·...d-d676 researchgate.net

tmbz = trimethoxybenzoate, phen = 1,10-phenanthroline

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species such as Cu(II), which has a d⁹ electron configuration with one unpaired electron. The EPR spectrum is sensitive to the local environment of the copper ion and provides information on the g-tensor and hyperfine coupling constants.

Determination of g-Tensors and Hyperfine Coupling Constants

For polycrystalline samples of binuclear copper(II) benzoate, a detailed EPR study at two different microwave frequencies (9.1 and 12.0 GHz) has been conducted. cdnsciencepub.comcdnsciencepub.com The spectra are characteristic of a triplet state (S=1) arising from the magnetic coupling between the two Cu(II) centers. The determined Spin Hamiltonian parameters are indicative of a rhombic (non-axial) symmetry.

The principal values of the g-tensor were determined to be:

gₓ = 2.048 ± 0.004

gᵧ = 2.074 ± 0.004

g₂ = 2.345 ± 0.004 cdnsciencepub.comcdnsciencepub.com

The average g-value was calculated as 2.160 ± 0.004. cdnsciencepub.comcdnsciencepub.com These g-values, which deviate from the free electron g-value of ~2.0023, arise from spin-orbit coupling and are characteristic of Cu(II) in a ligand field. The relationship g₂ > gᵧ ≈ gₓ > 2.0023 is typical for Cu(II) complexes with a dₓ²-ᵧ² ground state, which is common for square-planar and distorted octahedral geometries. mdpi.com

Hyperfine coupling, which results from the interaction of the electron spin with the nuclear spin of the copper isotopes (⁶³Cu and ⁶⁵Cu, both with I = 3/2), provides further structural information. While the specific hyperfine coupling constants for this compound are not detailed in the available literature, their determination is a key component of EPR analysis. acs.orgnih.gov

Assessment of Coordination Environment Distortion (e.g., tetrahedral distortion)

The g-tensor values are highly sensitive to the geometry of the copper(II) coordination sphere. For square planar and square pyramidal Cu(II) complexes, strongly axial EPR signals are typically observed, consistent with a dₓ²-ᵧ² ground state. mdpi.com

The rhombic nature of the g-tensor for copper(II) benzoate (gₓ ≠ gᵧ) indicates a deviation from perfect axial symmetry. cdnsciencepub.comcdnsciencepub.com Tetrahedral distortion in copper(II) complexes leads to a mixing of the dₓ²-ᵧ² and d₂² orbitals. This distortion affects the g-values and can lead to a decrease in the parallel component of the hyperfine coupling constant (A∥). researchgate.net While significant tetrahedral distortion is not implied by the reported g-values for copper(II) benzoate, the rhombic splitting clearly indicates a low-symmetry environment around the copper ions.

Table 2: EPR Spin Hamiltonian Parameters for Polycrystalline Copper(II) Benzoate

ParameterValueReference
gₓ2.048 ± 0.004 cdnsciencepub.comcdnsciencepub.com
gᵧ2.074 ± 0.004 cdnsciencepub.comcdnsciencepub.com
g₂2.345 ± 0.004 cdnsciencepub.comcdnsciencepub.com
g_avg2.160 ± 0.004 cdnsciencepub.comcdnsciencepub.com
D (cm⁻¹)0.3311 ± 0.0006 cdnsciencepub.comcdnsciencepub.com
E (cm⁻¹)0.0147 ± 0.0003 cdnsciencepub.comcdnsciencepub.com

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS)

Mass spectrometry provides information about the mass-to-charge ratio of molecular ions and their fragments, offering insights into the composition and structure of the complex in the gas phase.

Studies on the thermal decomposition of cupric carboxylates using mass spectrometry have shown that volatile dimeric copper(I) carboxylates are often formed. cdnsciencepub.comcdnsciencepub.com For copper(I) benzoate, which is dimeric in the vapor phase, the fragmentation pathways are distinct from those of alkyl carboxylates. The mass spectra of aryl-carboxylate derivatives like benzoate show a fragmentation pathway initiated by the loss of CO₂ from the molecular ion, followed by the migration of the aryl group to the copper atom. cdnsciencepub.comcdnsciencepub.com

In electron impact mass spectrometry (EI-MS) of dinuclear copper(II) perfluorinated carboxylate complexes with amine ligands, pseudomolecular ions such as [Cu₂(RNH₂)₂(µ-O₂CRf)₃]⁺ have been identified. nih.gov The fragmentation patterns involve the sequential loss of both carboxylate and amine ligands. nih.gov A common fragmentation pathway is the loss of a carboxylate radical (RCO₂•) from the molecular ion. cdnsciencepub.com These studies suggest that for this compound, fragments corresponding to the loss of benzoate radicals and potentially CO₂ would be expected in the mass spectrum.

Theoretical and Computational Investigations of Bis Benzoyloxy Copper Hydrate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for computational studies of transition metal complexes due to its favorable balance of accuracy and computational cost. DFT calculations can elucidate various aspects of bis(benzoyloxy)copper (B13826405) hydrate's molecular and electronic structure.

Geometry Optimization and Structural Prediction

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. For bis(benzoyloxy)copper hydrate (B1144303), this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. DFT methods, often paired with appropriate basis sets, can predict the coordination geometry around the central copper ion, the orientation of the benzoyloxy ligands, and the position of the water molecule(s) of hydration. These calculations can provide a detailed three-dimensional model of the compound.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For bis(benzoyloxy)copper hydrate, DFT calculations can map the spatial distribution of these orbitals and quantify the energy gap, providing insights into its potential reactivity and electronic behavior.

Charge Distribution Analysis (e.g., Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP))

Understanding how charge is distributed across a molecule is key to understanding its interactions. Natural Bond Orbital (NBO) analysis is a computational technique that calculates the charge distribution on each atom, offering a picture of the ionic and covalent character of the bonds. For this compound, NBO analysis can quantify the charge on the copper ion and the atoms of the ligands.

The Molecular Electrostatic Potential (MEP) map is another useful tool that visualizes the electrostatic potential on the electron density surface of a molecule. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). An MEP map of this compound would show the negative potential around the carboxylate oxygen atoms and the positive potential near the copper ion and hydrogen atoms, indicating likely sites for electrostatic interactions.

Simulation of Vibrational Spectra and Potential Energy Distribution (PED)

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By simulating the vibrational spectrum of this compound, each calculated frequency can be assigned to specific atomic motions, such as the stretching and bending of bonds. Potential Energy Distribution (PED) analysis further refines these assignments by quantifying the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a particular vibrational mode. This allows for a detailed interpretation of experimental spectroscopic data.

Prediction of Electronic Absorption Spectra (Time-Dependent DFT, TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited electronic states and predict electronic absorption spectra (UV-Vis spectra). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which this compound will absorb light. This information is valuable for understanding the color and photochemical properties of the compound and can be compared with experimentally measured spectra to validate the computational model.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

While DFT is widely used, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide even higher accuracy for electronic structure determination. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally demanding, can be used to obtain highly accurate energies and properties. For a molecule like this compound, these high-level calculations can serve as a benchmark to assess the accuracy of more cost-effective DFT methods, ensuring the reliability of the computational results.

Atoms-in-Molecules (AIM) Analysis for Bonding Characterization

Theoretical investigations using the Atoms-in-Molecules (AIM) theory provide profound insights into the nature of chemical bonds within a molecular system. While specific AIM analysis of this compound is not extensively documented in publicly available literature, the principles of this method can be applied to understand the bonding characteristics based on the known structures of similar copper(II) carboxylate complexes, which typically feature a dimeric "paddle-wheel" structure. In such a structure, two copper atoms are bridged by four benzoate (B1203000) ligands.

AIM theory characterizes chemical bonds through the analysis of the electron density topology. Key to this analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs are indicative of the nature of the chemical bond.

For this compound, an AIM analysis would be expected to reveal the following:

Cu-O Bonds: The interactions between the copper(II) ions and the oxygen atoms of the benzoate ligands are anticipated to exhibit characteristics of both covalent and ionic bonding. The electron density at the Cu-O BCPs would likely be moderate, with a negative Laplacian of the electron density (∇²ρ < 0), suggesting a degree of shared-electron interaction. However, the magnitude of these values would also point towards significant electrostatic character, typical for bonds between a metal and an oxygen atom.

Intra-ligand Bonds: The C-C and C-O bonds within the benzoate ligands would show clear covalent character, with high electron density and significantly negative Laplacian values at their respective BCPs.

Cu···Cu Interaction: In the dimeric structure, a BCP between the two copper atoms may be present. The nature of this interaction is of particular interest in understanding the magnetic properties of such complexes. The electron density at this Cu···Cu BCP is expected to be very low, and the Laplacian would likely be positive (∇²ρ > 0). This would classify the interaction as a weak, closed-shell interaction, rather than a formal metal-metal bond. This is consistent with the antiferromagnetic coupling often observed in these types of dimeric copper(II) carboxylates.

Hydrogen Bonds: The hydrate component of the molecule would introduce hydrogen bonds, likely between the water molecule(s) and the carboxylate oxygen atoms. AIM analysis would identify BCPs corresponding to these O-H···O interactions, characterized by low electron density and positive Laplacian values, confirming their electrostatic nature.

The following table summarizes the expected AIM parameters for the key bonds in this compound, based on studies of analogous copper(II) carboxylate complexes.

Bond TypeExpected Electron Density (ρ) at BCP (a.u.)Expected Laplacian of Electron Density (∇²ρ) at BCP (a.u.)Inferred Bond Character
Cu-O (carboxylate)0.1 - 0.2< 0 (slightly negative)Polar Covalent
Cu···Cu< 0.01> 0Weak, closed-shell interaction
C-O (carboxylate)> 0.3< 0Covalent
C-C (phenyl ring)> 0.25< 0Covalent
O-H···O (hydrogen bond)0.01 - 0.05> 0Electrostatic

Note: The values presented in this table are hypothetical and are intended to be representative of what would be expected from an AIM analysis based on similar known structures.

Molecular Dynamics Simulations for Intermolecular Interactions

The primary intermolecular forces at play in a system of this compound would be:

π-π Stacking: The benzoate ligands contain phenyl rings, which can engage in π-π stacking interactions. These are non-covalent interactions that arise from the electrostatic and van der Waals forces between aromatic rings. In the solid state, these interactions can lead to the formation of one-, two-, or three-dimensional architectures. MD simulations can quantify the strength and preferred geometry of these stacking arrangements.

An MD simulation of this compound in an aqueous environment would likely show the water molecules forming a hydration shell around the complex. The water molecules would orient themselves to form hydrogen bonds with the carboxylate oxygens. The phenyl rings of the benzoate ligands would likely exhibit hydrophobic interactions, potentially leading to aggregation in solution if not for the stabilizing effect of the solvent.

The following table summarizes the key intermolecular interactions expected in a system of this compound and the insights that could be gained from molecular dynamics simulations.

Interaction TypeInteracting GroupsExpected Role in Supramolecular StructureInsights from MD Simulations
Hydrogen BondingWater molecules and carboxylate oxygen atomsDictates crystal packing and solubilityDynamics of hydrogen bond network, coordination of water molecules
π-π StackingPhenyl rings of benzoate ligandsFormation of extended supramolecular assembliesPreferred stacking geometries (e.g., face-to-face, offset), interaction energies
Van der Waals ForcesAll atomsGeneral cohesive forcesContribution to the overall stability of the condensed phase
Dipole-Dipole InteractionsPolar groups (e.g., C=O)Influence on molecular orientationOrientational preferences and correlations between neighboring molecules

Note: This table is based on the expected behavior of this compound derived from studies on analogous copper(II) carboxylate complexes.

Coordination Environment and Ligand Metal Interactions in Bis Benzoyloxy Copper Hydrate

Nature of Copper-Oxygen Bonds from Benzoate (B1203000) and Water Ligands

The structure of bis(benzoyloxy)copper (B13826405) hydrate (B1144303), more formally known as diaquatetrakis(μ-benzoato)dicopper(II), reveals two distinct types of copper-oxygen bonds that define its coordination sphere. The primary interactions are the Cu-O bonds formed with the carboxylate groups of the four bridging benzoate ligands. These bonds constitute the equatorial plane of the coordination environment around each copper ion. In analogous dinuclear copper(II) carboxylates, these equatorial Cu-O bond distances typically range from 1.936 Å to 1.983 Å. nih.govmdpi.com

The second type of interaction is the Cu-O bond with the axial water ligand. This bond is characteristically longer and weaker than the equatorial Cu-O bonds. For instance, in diaquatetrakis(μ-3-methoxybenzoato)dicopper(II), a related compound, the Cu–O(water) bond lengths are 2.126 Å and 2.171 Å. nih.gov This elongation is a classic manifestation of the Jahn-Teller effect, commonly observed in octahedral and square pyramidal copper(II) complexes. libretexts.orgnih.gov The difference in bond lengths reflects the different roles and strengths of the benzoate and water ligands in the coordination sphere.

Influence of Benzoate and Hydrate Water on Coordination Geometry

The coordination sphere of each copper(II) atom is completed by a single water molecule occupying the apical position. wikipedia.org This results in a five-coordinate, distorted square pyramidal geometry for each copper center. nih.govnih.govresearchgate.net The copper atom is typically displaced slightly from the basal plane of the four oxygen atoms, moving in the direction of the apical water ligand. mdpi.com The presence of both the bridging carboxylates, which hold the copper centers in close proximity, and the terminal water molecules, which complete the coordination sphere, are thus essential in defining this specific geometry.

ParameterDescriptionTypical Value Range (Å)
Cu-Oeq (benzoate) The bond distance between copper and the equatorial oxygen atoms from the bridging benzoate ligands.1.93 - 1.99
Cu-Oax (water) The bond distance between copper and the axial oxygen atom from the water ligand.2.12 - 2.18
Cu···Cu The intramolecular distance between the two copper centers in the dinuclear unit.2.59 - 2.62

Note: Data is based on structurally similar copper(II) carboxylate hydrates. nih.govresearchgate.netnih.gov

Chelate Ring Systems and Their Geometric Parameters

In the context of the dimeric paddle-wheel structure of bis(benzoyloxy)copper hydrate, the bridging benzoate ligands form a system of pseudo-chelate rings. Each benzoate ligand, in its syn-syn bridging mode, connects the two copper atoms, creating a Cu-O-C-O-Cu linkage. This arrangement results in four, eight-membered rings that encompass the two metal centers.

Unlike classic chelation where a single ligand binds to one metal center at multiple points, this system involves two metal centers. The geometric parameters of these rings are constrained by the Cu···Cu separation, which is typically around 2.6 Å, and the bite angle of the carboxylate group. researchgate.netnih.gov The stability of this paddle-wheel structure is significantly enhanced by this network of bridging ligands. In related complexes, the O-Cu-O angles within the basal plane are close to 90° for cis arrangements and approximately 170° for trans arrangements, indicating a nearly ideal square planar base for the pyramid. nih.gov

Polynuclearity and Dimerization Tendencies in Related Copper(II) Carboxylates

Copper(II) carboxylates exhibit a strong tendency towards the formation of polynuclear, most commonly dinuclear, complexes. mdpi.comresearchgate.net The paddle-wheel dimer, as seen in this compound, is the most prevalent and stable structural type for these compounds. nih.govresearchgate.net This structure, with the general formula [Cu₂(RCOO)₄L₂] (where L is a neutral apical ligand like water), is well-documented for a vast array of carboxylate ligands. mdpi.com

The formation of this dimer is driven by the ability of the carboxylate group to bridge two metal centers effectively in a syn-syn fashion. This arrangement allows for a weak magnetic interaction (antiferromagnetic coupling) between the two copper(II) ions, a characteristic feature of these dimeric species. scispace.com While other polynuclear structures, such as polymeric chains, can be formed, the discrete dinuclear paddle-wheel unit remains the most fundamental and frequently encountered building block in the structural chemistry of copper(II) carboxylates. mdpi.comresearchgate.net

Stereochemical Activity and Ligand Field Effects on the Copper(II) Center

The stereochemistry of the copper(II) center in this compound is largely dictated by its d⁹ electronic configuration, which makes it susceptible to the Jahn-Teller effect. libretexts.org In an idealized octahedral environment, this configuration would result in a degenerate electronic ground state. To remove this degeneracy and achieve a lower energy state, the complex undergoes a geometric distortion. libretexts.org

In this case, the distortion manifests as an elongation along the z-axis, which is the axis of the Cu-O(water) bond. This results in the observed distorted square pyramidal geometry, with four shorter equatorial bonds and one significantly longer axial bond. libretexts.orgresearchgate.net The ligand field created by the four strong equatorial oxygen donors from the benzoate ligands and the weaker axial water ligand leads to this specific electronic and geometric arrangement. The d-orbital splitting in this square pyramidal field results in the dₓ²-y² orbital being the highest in energy, which is consistent with the observed structure. researchgate.net The broad d-d absorption bands observed in the visible spectra of such copper(II) complexes are a direct consequence of these ligand field effects. acs.org

Reactivity and Mechanistic Studies of Bis Benzoyloxy Copper Hydrate

Redox Chemistry and Electrochemistry

The redox chemistry of copper complexes is fundamental to their diverse applications, with the Cu(II)/Cu(I) couple being the most common. The electrochemical properties are significantly influenced by the nature of the coordinating ligands, which can stabilize different oxidation states and affect the electron transfer kinetics. mdpi.com

In copper carboxylate complexes, redox events can be centered on the copper ion or the benzoate (B1203000) ligand. The copper center can undergo a one-electron reduction from Cu(II) to Cu(I). The coordination environment plays a crucial role in the redox potential of this process. mdpi.com

Electron transfer in copper complexes can proceed through inner-sphere or outer-sphere mechanisms. In the context of bis(benzoyloxy)copper (B13826405) hydrate (B1144303), ligand exchange or dissociation may precede the electron transfer step in an inner-sphere pathway. The benzoate ligands, being directly coordinated to the copper center, can mediate the transfer of electrons.

Studies on related systems suggest that the electron transfer process can be coupled to other chemical steps, such as ligand dissociation or association. researchgate.net For instance, the reduction of Cu(II) is often accompanied by a change in coordination geometry, as Cu(I) typically favors a tetrahedral or linear geometry, while Cu(II) prefers square planar or octahedral environments. This geometric rearrangement can present a kinetic barrier to electron transfer. researchgate.net

The mechanism of electron transfer in copper-mediated reactions can be substrate-dependent. For some reactions, a single electron transfer (SET) from the substrate to the copper complex is the rate-determining step. nih.gov In photochemical reactions of copper(II) dicarboxylates, an initial photoinduced ligand-to-metal charge transfer is the primary step. acs.org

Proton Transfer Processes and Acidity Effects

In reactions involving copper complexes, proton-coupled electron transfer (PCET) can be a key mechanistic feature. This is particularly relevant in enzymatic systems where copper is a cofactor. nih.gov While specific studies on PCET in bis(benzoyloxy)copper hydrate are not available, the general principles suggest that changes in pH could influence its redox behavior by affecting the protonation state of either the coordinated water molecules or the benzoate ligands.

Hydrolytic Behavior and Ligand Exchange Reactions

In aqueous solution, the coordinated water molecules and benzoate ligands in this compound can undergo exchange with other ligands present in the solution. The lability of the copper(II) coordination sphere allows for these dynamic processes. youtube.comchemguide.co.uk

The addition of strong bases like hydroxide (B78521) ions to an aqueous solution of a hexaaquacopper(II) ion results in the deprotonation of coordinated water molecules to form copper(II) hydroxide, a precipitate. chemguide.co.uk A similar reaction can be expected for this compound, where the coordinated water molecules are susceptible to deprotonation.

Ligand exchange with other ions, such as chloride, is also a characteristic reaction of copper(II) aqua complexes. chemguide.co.uk For this compound, the benzoate ligands can be displaced by other ligands that form more stable complexes with copper(II). The equilibrium for these exchange reactions will depend on the relative concentrations and coordinating ability of the incoming ligands.

Thermal Decomposition Pathways

The thermal decomposition of copper carboxylates has been a subject of interest, with the final products often being copper oxides or metallic copper, depending on the atmosphere. The decomposition of this compound is expected to proceed in multiple steps, beginning with the loss of water of hydration.

Studies on analogous compounds like copper(II) acetate (B1210297) monohydrate show that dehydration is the initial step, followed by the decomposition of the anhydrous salt. researchgate.net The decomposition of the carboxylate ligand can lead to the formation of various gaseous products, such as carbon dioxide and organic fragments, and a solid residue.

The thermal decomposition of copper(II) squarate dihydrate, another copper carboxylate, proceeds via a stepwise reduction of the cation: Cu(II) → Cu(I) → Cu(0). rsc.org A similar pathway involving the reduction of the copper center is plausible for this compound.

Thermogravimetric analysis (TGA) is a key technique for studying the thermal decomposition of materials. For this compound, a TGA curve would be expected to show distinct mass loss steps corresponding to dehydration and subsequent decomposition of the benzoate ligands.

The decomposition of copper(II) acetate monohydrate, as studied by TGA, shows an initial dehydration step below 168°C, followed by the decomposition of the anhydrous copper(II) acetate at higher temperatures. researchgate.net The final residue in air is typically copper(II) oxide.

Table 1: Summary of Expected Thermal Decomposition Stages for this compound based on Analogous Compounds

Decomposition StageTemperature Range (approximate)ProcessExpected Mass Loss
1100-200 °CDehydration (loss of water molecules)Corresponds to the number of water molecules
2200-400 °CDecomposition of benzoate ligandsSignificant mass loss due to release of CO2 and organic fragments
3>400 °CFormation of final residue (e.g., CuO in air)Final stable mass

Note: The temperature ranges are indicative and can vary based on experimental conditions such as heating rate and atmosphere.

Formation of Copper Oxide Nanoparticles from Thermal Decomposition

The thermal decomposition of copper-containing coordination compounds, including carboxylates like this compound, represents a viable method for the synthesis of copper oxide nanoparticles. This process involves the controlled heating of the precursor material, leading to its breakdown and the subsequent formation of nanostructured metal oxides. While specific detailed research on the thermal decomposition of this compound to form copper oxide nanoparticles is not extensively documented in publicly available literature, the behavior of analogous copper(II) carboxylates provides significant insight into the potential reaction pathways and resulting nanoparticle characteristics.

The thermal decomposition of copper(II) carboxylates is a multi-stage process that is highly dependent on factors such as the temperature ramp rate, the chemical nature of the carboxylate ligand, and the atmosphere under which the decomposition is conducted. Generally, the process for a hydrated copper carboxylate complex begins with a dehydration step, followed by the decomposition of the anhydrous salt into copper oxides or, in some cases, metallic copper, which can then be oxidized.

Studies on various copper(II) carboxylates indicate that their thermal decomposition typically occurs at temperatures ranging from 200 to 500 °C. For instance, the thermal decomposition of copper(II) acetate monohydrate proceeds through dehydration to form anhydrous copper(II) acetate, which then decomposes to form copper(I) oxide (Cu₂O) and subsequently copper(II) oxide (CuO) upon further heating in an oxidizing atmosphere. scielo.br The decomposition of other copper carboxylates, such as those derived from fatty acids, also results in the formation of copper oxide as the final residue. medcraveonline.com

The mechanism of decomposition for copper(II) carboxylates often involves the breaking of the copper-oxygen bonds and the fragmentation of the organic ligands. The nature of the organic moiety can influence the decomposition pathway and the purity of the resulting copper oxide. For aromatic carboxylates like benzoate, the decomposition may proceed through different intermediates compared to aliphatic carboxylates. The general expectation is that the thermal treatment of this compound would lead to the release of water molecules, followed by the decomposition of the copper benzoate structure, yielding copper oxide nanoparticles and organic byproducts.

The characteristics of the resulting copper oxide nanoparticles, such as their size, morphology, and crystalline phase, are heavily influenced by the synthesis conditions. Key parameters that can be controlled to tailor the nanoparticle properties include the decomposition temperature, heating rate, and the presence of capping agents or surfactants. Higher decomposition temperatures generally lead to larger particle sizes due to increased atomic diffusion and crystal growth. The atmosphere also plays a crucial role; decomposition in an inert atmosphere may favor the formation of metallic copper or Cu₂O, while an oxidizing atmosphere promotes the formation of CuO.

The table below summarizes the expected influence of key parameters on the characteristics of copper oxide nanoparticles synthesized via thermal decomposition of copper carboxylate precursors, which can be extrapolated to this compound.

ParameterEffect on Nanoparticle CharacteristicsGeneral Trend
Decomposition TemperatureAffects particle size and crystallinity.Higher temperatures generally lead to larger, more crystalline nanoparticles.
Heating RateInfluences nucleation and growth rates, affecting particle size distribution.Faster heating rates can lead to smaller nanoparticles with a broader size distribution.
Atmosphere (Inert vs. Oxidizing)Determines the final oxidation state of copper (Cu, Cu₂O, or CuO).Inert atmospheres may yield Cu or Cu₂O, while oxidizing atmospheres favor CuO formation.
Presence of Capping AgentsControls particle growth and prevents agglomeration, influencing size and stability.Leads to smaller, more uniform, and well-dispersed nanoparticles.

Supramolecular Chemistry of Bis Benzoyloxy Copper Hydrate

Hydrogen Bonding Networks Involving Hydrate (B1144303) Water Molecules and Benzoate (B1203000) Ligands

Hydrogen bonds are among the most significant non-covalent interactions governing the structure of hydrated copper carboxylates. In Bis(benzoyloxy)copper (B13826405) hydrate, the water molecules of hydration play a pivotal role, acting as both hydrogen bond donors and acceptors. They form extensive networks by linking the carboxylate oxygen atoms of the benzoate ligands.

Research on related copper(II) carboxylate dimers shows that water molecules can connect dinuclear units through O-H···O hydrogen bonds, often resulting in the formation of infinite chains or more complex networks. nih.govnih.gov For example, in some structures, two water molecules connect dimeric copper units, creating a specific R²₄(8) graph set motif. nih.gov The carboxylate and hydroxyl oxygen sites are key to promoting supramolecular recognition through these hydrogen bonding interactions. niscair.res.in In many hydrated copper carboxylate systems, these hydrogen bonds, along with other weak intermolecular forces, establish a crystalline "network" environment. researchgate.net The formation of these networks can be blocked if other molecules, such as dioxane, form hydrogen bonds with the primary anions instead. nih.govnih.gov

Table 1: Representative Hydrogen Bond Parameters in Hydrated Copper Carboxylate Systems

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠DHA (°)System Context
O-H···O0.851.902.75170Water to Carboxylate nih.govnih.gov
N-H···O0.862.052.91175Ligand to Carboxylate mdpi.com
O-H···O-~2.45--Strong H-bond between ligands nih.gov

Pi-Stacking Interactions Between Aromatic Moieties

The aromatic phenyl rings of the benzoate ligands are responsible for significant π-stacking interactions. These interactions occur when the π-electron clouds of adjacent aromatic systems align, contributing to the cohesive energy of the crystal. rsc.org The strength and geometry of these interactions are dependent on the relative orientation and distance between the rings, including parallel-displaced and T-shaped arrangements.

In related copper(II) complexes containing aromatic ligands, π-π stacking is a frequently observed feature that provides extra stability to the crystal structure. mdpi.commdpi.com For instance, in a dinuclear copper(II) complex with phenanthroline and chlorohydroxybenzoate ligands, a partially overlapped arrangement is observed between the phenyl ring and the phenanthroline ring system. nih.gov The centroid-to-centroid distance in such systems is a key parameter, with distances around 3.6 to 3.8 Å being indicative of significant π-stacking. nih.govmdpi.com These interactions can lead to the formation of extended supramolecular networks, such as 2D arrangements. rsc.org The energy associated with π-π interactions typically ranges from 1 to 20 kJ mol⁻¹, depending on the specific aromatic system and the crystal packing. rsc.org

Table 2: Parameters for π-π Stacking in Related Copper(II) Complexes

Interacting RingsCentroid-to-Centroid Distance (Å)Dihedral Angle (°)Perpendicular Distance (Å)
Phenyl - Phenanthroline3.64914.253.456 / 3.571 nih.gov
Phenyl - Pyridine3.66 - 3.86-- mdpi.com
Phenanthroline - Phenanthroline3.786.67- mdpi.com

C-H···O and C-H···π Non-Covalent Interactions

In addition to the stronger hydrogen bonds and π-stacking, weaker non-covalent interactions like C-H···O and C-H···π bonds play a crucial, cumulative role in stabilizing the crystal lattice. Though weaker individually, their high abundance can make their total contribution to the lattice energy significant. rsc.org

C-H···O interactions occur between the C-H bonds of the benzoate's phenyl ring and the oxygen atoms of nearby carboxylate groups. These interactions are recognized as important structure-directing forces in crystal engineering. rsc.org In various copper complexes, molecules are linked through these weak C-H···O hydrogen-bonding interactions, where the acceptor atoms are typically the carboxylate oxygens. nih.govresearchgate.net

Formation of One-, Two-, and Three-Dimensional Supramolecular Architectures

The collective action of hydrogen bonding, π-stacking, and weaker C-H interactions leads to the self-assembly of Bis(benzoyloxy)copper hydrate molecules into ordered supramolecular architectures of varying dimensionality.

One-Dimensional (1D) Chains: Hydrogen bonds are frequently responsible for linking molecular units into infinite chains. For example, O-H···O interactions involving hydrate water molecules can connect dinuclear copper benzoate units end-to-end. nih.gov

Two-Dimensional (2D) Layers: These 1D chains can be further organized into 2D sheets or layers through weaker interactions like π-stacking or C-H···O bonds that link the chains laterally. rsc.org In some copper carboxylate systems, a square-grid 2D network is formed, which can be based on hydrogen bonding between complexes. nih.govnih.gov

Three-Dimensional (3D) Networks: The stacking of 2D layers via π-π interactions or the interconnection of layers through extensive hydrogen bonding networks can result in complex 3D architectures. nih.gov The final dimensionality is a result of the energetic balance between the different directional, non-covalent forces. The specific substituents on the benzoate ring can significantly influence the resulting structure and packing due to their effect on these non-covalent interactions. mdpi.com

Role of Non-Covalent Interactions in Crystal Packing and Stability

Non-covalent interactions are the primary drivers that govern the molecular arrangement and stability of molecular crystals. rsc.org The specific way molecules pack in a crystal lattice is a direct consequence of the optimization of these numerous, relatively weak forces. The principle of close packing is achieved through a synergistic combination of hydrogen bonds, π-stacking, and C-H···X interactions, which collectively minimize the free energy of the crystal.

The directionality of hydrogen bonds and π-stacking interactions provides a degree of predictability in crystal engineering, allowing for the design of specific solid-state architectures. rsc.org The stability of the resulting crystal is directly related to the sum of the energies of all these intermolecular contacts. For instance, non-covalent interactions can stabilize particular molecular conformations or lead to denser crystal packing, which in turn affects the material's physical properties. mdpi.com In some cases, the influence of these interactions can be so profound as to cause significant distortions in the geometry of the metal's coordination core. mdpi.com

Hirshfeld surface analysis reveals that the most important contributions to crystal packing often come from H···H, O···H, and C···H contacts, quantifying the role of these varied non-covalent forces. researchgate.net

Comparison with Halogen Bonding in Supramolecular Systems

While this compound is primarily organized by hydrogen bonds and other common non-covalent interactions, it is instructive to compare these with halogen bonds, another powerful tool in supramolecular chemistry. Both hydrogen bonds (HBs) and halogen bonds (XBs) are highly directional, non-covalent interactions that have become central to crystal engineering. iucr.org

Similarities:

Both interactions involve an electropositive region on a donor atom (H or X) and a nucleophilic region on an acceptor atom. acs.org

They have comparable interaction strengths and geometric requirements, which can lead to competition between them in a single system. iucr.orgnih.gov

Differences:

Directionality: Halogen bonds tend to be more highly directional than single hydrogen bonds, with the R–X···Y angle typically being very close to 180°. This is because the positive region on the halogen atom (the σ-hole) is more narrowly confined than the positive region on a hydrogen atom. nih.gov

Tunability: The strength of a halogen bond can be easily tuned by changing the halogen atom (I > Br > Cl), a single-atom mutation. Modifying hydrogen bond strength often requires more significant chemical changes to the molecule. acs.orgnih.gov

Hydrophobicity: Halogen bonds are generally considered hydrophobic interactions, whereas hydrogen bonds are hydrophilic. This difference can be exploited in designing self-assembly in different solvent environments. acs.orgnih.gov

Solvent Effects: The competition between hydrogen and halogen bonding can be controlled by the choice of solvent. Formation of hydrogen-bonded co-crystals is often favored in less polar solvents, while halogen-bonded co-crystals are favored in more polar solvents. rsc.org

This comparison highlights that while hydrogen bonding is the key directional interaction in the title compound, related halogenated benzoate systems could exhibit profoundly different supramolecular architectures due to the distinct characteristics of the halogen bond. acs.org

Future Research Directions for Bis Benzoyloxy Copper Hydrate

Exploration of Advanced Hybrid Materials Incorporating the Complex

A significant future direction for bis(benzoyloxy)copper (B13826405) hydrate (B1144303) lies in its use as a building block for advanced hybrid materials, particularly Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with a crystalline structure composed of metal ions or clusters coordinated to organic ligands. Copper-based MOFs have been synthesized using various carboxylate linkers, such as 1,3,5-benzenetricarboxylic acid and 2-amine-1,4-benzenedicarboxylic acid, resulting in materials with high porosity and surface area. nih.govcolab.wsresearchgate.net These properties make them suitable for applications in gas storage, adsorption, and catalysis. researchgate.net

Future research could focus on using the benzoate (B1203000) ligands of bis(benzoyloxy)copper hydrate, potentially modified with additional functional groups, to construct novel MOFs. The inherent structure of the copper benzoate dimer could serve as a secondary building unit (SBU), influencing the resulting framework's topology and properties. By systematically varying the synthesis conditions (solvents, temperature, and pressure), it may be possible to create a family of hybrid materials with tailored pore sizes and chemical functionalities. For instance, the incorporation of this compound into polymeric matrices could yield hybrid materials with enhanced thermal stability or novel optical and electronic properties. acs.org

Table 1: Potential Hybrid Materials Incorporating this compound

Material Type Potential Linker/Matrix Target Application
Metal-Organic Framework (MOF) Functionalized Benzoic Acids Gas Storage, Catalysis
Polymer Composite Polyvinyl alcohol (PVA), Chitosan (B1678972) Biodegradable Films, Sensors

The characterization of these new materials using techniques such as X-ray diffraction, scanning electron microscopy, and gas sorption analysis would be crucial to understanding their structure-property relationships. nih.govrsc.org

Computational Design of Functional Analogues with Tunable Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for the rational design of functional analogues of this compound. DFT calculations have been successfully employed to study the electronic structure, bonding, and reactivity of various copper(II) carboxylate complexes. anu.edu.auresearchgate.netnih.govresearchgate.netacs.org These studies provide insights into reaction mechanisms, such as the insertion of CO2 into copper-aryl bonds, which is a key step in carboxylation reactions. researchgate.netacs.org

Future computational work could focus on creating a library of virtual analogues of this compound by systematically modifying the benzoate ligand with different electron-donating or electron-withdrawing substituents. By calculating key properties such as the electronic bandgap, redox potential, and the energetics of substrate binding, researchers can predict which modifications would lead to desirable catalytic or electronic properties. This in-silico screening approach can significantly accelerate the discovery of new materials by prioritizing the most promising candidates for experimental synthesis. mdpi.com

Furthermore, computational studies can elucidate the nature of the copper-copper interaction in the dimeric structure and how it is affected by changes in the coordination environment. nih.gov This understanding is crucial for designing materials with specific magnetic or electronic properties.

Table 2: Computationally Predicted Properties of Substituted this compound Analogues

Substituent on Benzoate Ring Predicted Effect on Redox Potential Predicted Effect on Catalytic Activity
-NO2 (electron-withdrawing) Increase Potentially enhanced for oxidative reactions
-OCH3 (electron-donating) Decrease Potentially enhanced for reductive reactions

Application in Novel Catalytic Cycles and Multicomponent Reactions

The catalytic potential of copper complexes is well-established, and this compound represents an underexplored candidate for various catalytic applications. Copper catalysts are attractive due to their low cost, low toxicity, and versatile reactivity in different oxidation states. mdpi.com They have been successfully used in a wide range of transformations, including multicomponent reactions for the synthesis of complex heterocyclic compounds. beilstein-journals.orgbeilstein-journals.org

A promising area of future research is the application of this compound as a catalyst in novel multicomponent reactions. These reactions, where three or more reactants combine in a single step, are highly efficient for building molecular complexity. For example, copper-catalyzed multicomponent reactions have been developed for the synthesis of spirotetrahydrocarbazoles and β-trifluoromethyl N,N-diacyl-β-amino esters. beilstein-journals.orgbeilstein-journals.org Investigating the activity of this compound in similar reactions could lead to the development of new synthetic methodologies.

Additionally, its role in C-H functionalization reactions, such as the direct sulfonylation of C(sp²)-H bonds, should be explored. nih.gov The unique electronic and steric properties of the benzoate ligands could offer different selectivity compared to other copper catalysts.

In-Situ and Operando Spectroscopic Studies for Mechanistic Elucidation

To fully harness the catalytic potential of this compound, a deep understanding of the reaction mechanisms is essential. In-situ and operando spectroscopic techniques are powerful tools for studying catalysts under real working conditions, providing insights into the nature of active sites, reaction intermediates, and deactivation pathways. aspbs.comyoutube.com

Future research should employ techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy (XAS) to monitor the catalyst during a reaction. acs.orgacs.orgdtu.dk For instance, operando ATR-SEIRAS (Attenuated Total Reflection Surface Enhanced Infrared Absorption Spectroscopy) could be used to identify adsorbed species on the catalyst surface during electrochemical reactions. acs.orgresearchgate.net X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) can provide information about the oxidation state and coordination environment of the copper centers during the catalytic cycle. acs.org

These studies would help to answer key questions, such as whether the dimeric structure of the complex remains intact during catalysis or if it breaks down into monomeric species. This knowledge is crucial for the rational design of more efficient and stable catalysts. bohrium.com

Investigation of Pressure and Temperature Effects on Structural and Electronic Properties

The structural and electronic properties of coordination complexes can be significantly influenced by external stimuli such as pressure and temperature. High-pressure studies on copper-based materials, like delafossites, have revealed pressure-induced structural phase transitions and anisotropic compression. mdpi.com Similarly, temperature-dependent studies on copper(II) carboxylates have shown the potential for phase transitions. researchgate.net

A systematic investigation of the effects of high pressure and variable temperature on this compound could uncover novel phases with interesting properties. High-pressure X-ray diffraction could be used to study changes in the crystal structure and the compressibility of the material. mdpi.comresearchgate.net Variable-temperature magnetic susceptibility measurements could reveal changes in the magnetic coupling between the copper centers.

This line of research could lead to the discovery of new materials with tunable electronic or magnetic properties, which could have applications in areas such as molecular switches or sensors. Understanding the behavior of the complex under extreme conditions would also provide fundamental insights into the relationship between its structure and physical properties.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Bis(benzoyloxy)copper hydrate with high purity?

  • Methodological Answer : Synthesis typically involves refluxing copper salts (e.g., copper acetate hydrate ) with benzoyloxy derivatives under inert conditions. A two-step procedure may include:

Dissolving copper(II) acetate hydrate in a polar solvent (e.g., ethanol).

Adding benzoyl chloride or benzoic acid derivatives under controlled pH to precipitate the product.
Purity is enhanced via recrystallization in aqueous ethanol, followed by vacuum drying. Detailed procedural reproducibility requires specifying stoichiometric ratios, reaction time, and temperature gradients .

Q. How can the water content in this compound be accurately quantified?

  • Methodological Answer : Thermogravimetric analysis (TGA) is the gold standard for determining hydration levels. Heat the compound at 110–150°C until mass stabilizes; the mass loss corresponds to water content . For stoichiometric validation, combine TGA with Karl Fischer titration to resolve discrepancies caused by residual moisture or decomposition .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identify benzoyloxy C=O stretches (~1700 cm⁻¹) and Cu-O coordination bands (500–600 cm⁻¹).
  • XRD : Confirm crystallinity and compare lattice parameters with known copper carboxylate hydrates .
  • Elemental Analysis (EA) : Validate C/H/O ratios against theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models for this compound’s structure?

  • Methodological Answer : Discrepancies between experimental (e.g., XRD) and simulated (DFT) data often arise from hydration state variability or ligand conformation. Mitigate this by:

Repeating XRD under controlled humidity to stabilize the hydrate structure.

Adjusting computational models to include explicit solvent molecules or dynamic lattice parameters .

Q. What mechanistic insights explain the thermal decomposition pathways of this compound?

  • Methodological Answer : Decomposition occurs in stages:

Dehydration (50–120°C): Loss of coordinated water, confirmed via TGA-MS to detect H₂O release .

Ligand Degradation (200–300°C): Benzoyloxy groups decarboxylate, forming CO₂ (detected via FT-IR gas-phase analysis) and copper oxides.
Kinetic studies (e.g., Kissinger analysis) can derive activation energies for each step .

Q. How does this compound interact with polymeric substrates in catalytic applications?

  • Methodological Answer : In polyester degradation studies, the compound may act as a Lewis acid catalyst. Monitor reactivity via:

RP-HPLC : Quantify terephthalic acid (TPA) or other degradation products .

Kinetic Assays : Apply Michaelis-Menten models to determine catalytic efficiency (kₐₜ/Kₘ) under varying pH and temperature .

Methodological Best Practices

Q. What precautions are essential for handling this compound in laboratory settings?

  • Guidelines :

  • Ventilation : Use fume hoods to avoid inhalation of decomposition vapors .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritancy .

Q. How can researchers ensure reproducibility in hydrate synthesis and analysis?

  • Guidelines :

  • Document all environmental variables (humidity, temperature) during synthesis and storage .
  • Validate methods using reference standards (e.g., copper sulfate pentahydrate) with known hydration properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.